

In Vitro Characterization of AMG 837 Calcium Hydrate: A Technical Guide

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Compound of Interest

Compound Name: *AMG 837 calcium hydrate*

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This technical guide provides an in-depth overview of the in vitro pharmacological properties of **AMG 837 calcium hydrate**, a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). AMG 837 has been investigated for its potential as a therapeutic agent for type 2 diabetes due to its ability to enhance glucose-stimulated insulin secretion.^{[1][2][3][4]} This document summarizes key quantitative data, details experimental protocols for its characterization, and provides visual representations of its mechanism of action and experimental workflows.

Core Pharmacological Data

The in vitro activity of AMG 837 has been characterized through a variety of biochemical and cell-based assays. These studies have consistently demonstrated its high potency and partial agonism at the GPR40 receptor.^{[1][2][4][5]}

Table 1: Potency (EC50) of AMG 837 in Functional Assays

Assay Type	Cell Line/System	Species	EC50 (nM)	Notes	Reference
GTPyS Binding	A9_GPR40 cell membranes	Human	1.5 ± 0.1	Measures G protein activation.	[1][5]
Inositol Phosphate Accumulation	A9_GPR40 cell line	Human	7.8 ± 1.2	Measures downstream signaling.	[1][5]
Calcium (Ca ²⁺) Flux	CHO cells expressing GPR40	Human	13	Measured using an aequorin reporter.	[6]
Calcium (Ca ²⁺) Flux	Aequorin Assay (0.01% HSA)	Human	12 ± 1 (from graph)	Potency is significantly reduced by serum albumin.	[1]
Calcium (Ca ²⁺) Flux	Aequorin Assay (0.625% HSA)	Human	210 ± 12	16-fold rightward shift in potency.	[1][2]
Calcium (Ca ²⁺) Flux	Aequorin Assay (100% Human Serum)	Human	2,140 ± 310	~180-fold rightward shift in potency.	[1][2]
Insulin Secretion	Isolated primary mouse islets	Mouse	142 ± 20	Glucose-dependent insulin secretion.	[1][2]
GPR40 Agonism	Not specified	Rat	23		[6]

GPR40 Agonism	Not specified	Mouse	13	[6]
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Table 2: Binding Affinity and Selectivity of AMG 837

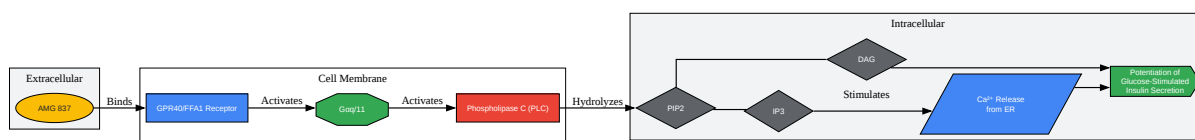
Parameter	Value	Method	Notes	Reference
Binding Affinity (Kd)				
[³ H]AMG 837	3.6 nM	Saturation binding in A9 cell membranes	Demonstrates high-affinity binding to the GPR40 receptor.	[7]
Selectivity				
GPR41, GPR43, GPR120	> 10,000 nM (EC50)	Not specified	Highly selective over other free fatty acid receptors.	[6]
α2-adrenergic receptor	3 μM (IC50)	External panel of 64 receptors	Weak inhibition observed.	[6]
Plasma Protein Binding				
Human Plasma	98.7% bound	Incubation with human plasma	Extensive binding to plasma proteins, primarily albumin.	[1][2]

AMG 837 is characterized as a partial agonist, meaning it does not elicit the maximal possible response from the GPR40 receptor, even at saturating concentrations.[1][2] When compared to the endogenous full agonist docosahexaenoic acid (DHA), AMG 837's maximal activity was observed to be approximately 85% of that of DHA in aequorin assays under high receptor expression conditions.[1][6] In plasmid titration experiments with decreasing receptor

expression, the partial agonism of AMG 837 becomes more pronounced, with its maximal response being 40%, 20%, and 10% of DHA's effect.[1][2]

Signaling Pathway of AMG 837 at the GPR40 Receptor

AMG 837 activates the GPR40 receptor, which is coupled to the Gαq class of G proteins.[1][5] This initiates a downstream signaling cascade that results in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.



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GPR40 signaling pathway activated by AMG 837.

Experimental Protocols

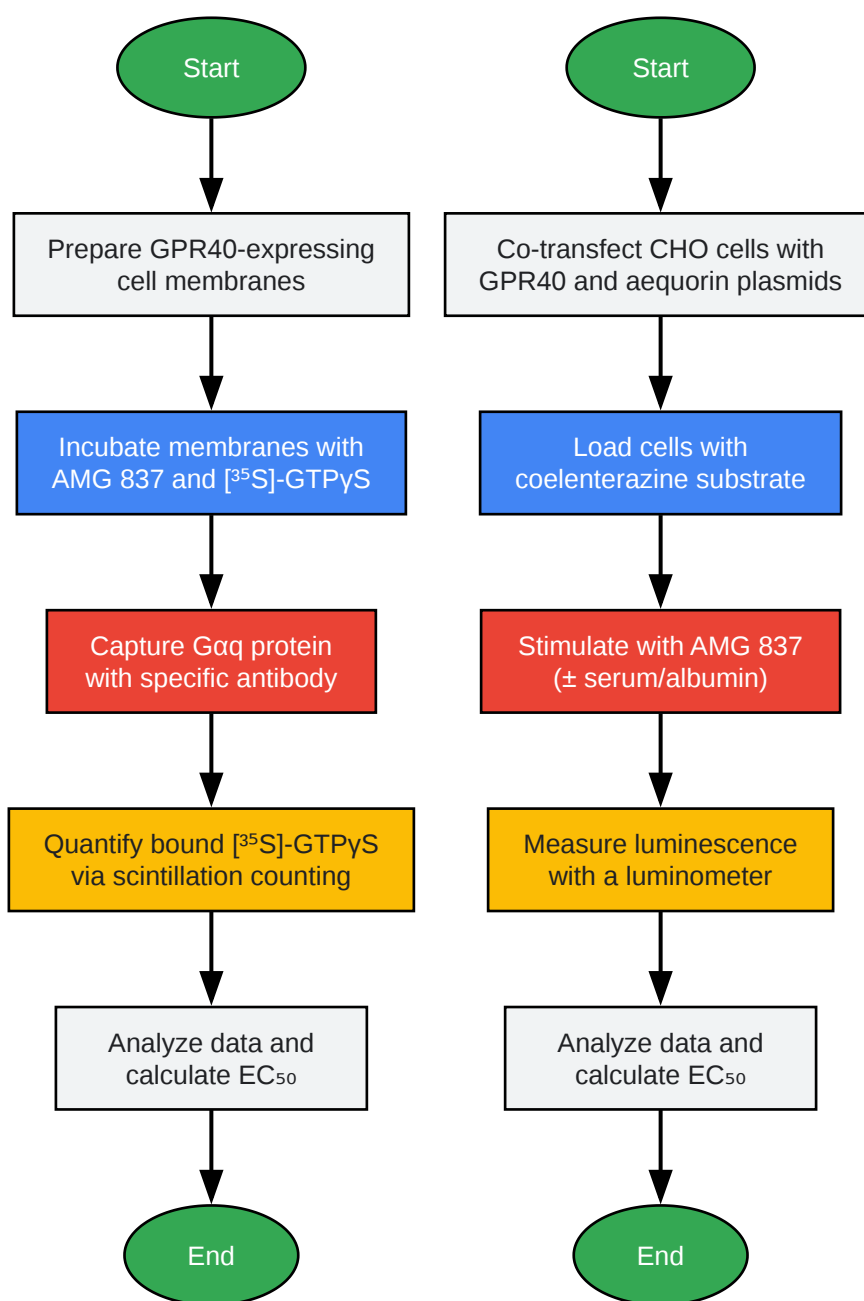
Detailed methodologies for the key in vitro experiments are provided below.

[35S]-GTPγS Binding Assay

This biochemical assay measures the activation of G proteins by the GPR40 receptor upon agonist binding.

- Membrane Preparation: Cell membranes are prepared from an A9 cell line stably overexpressing human GPR40 (A9_GPR40).[1][5]

- Reaction Mixture: Membranes are incubated with varying concentrations of AMG 837 in the presence of [³⁵S]-GTPγS.
- Antibody Capture: The Gαq protein is captured using a specific antibody.[1][2]
- Scintillation Counting: The amount of bound [³⁵S]-GTPγS is quantified using a scintillation counter to determine the extent of G protein activation.
- Data Analysis: EC₅₀ values are calculated from the dose-response curves.



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